molecular formula C11H11NO B11915776 6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene CAS No. 101960-35-4

6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene

Cat. No.: B11915776
CAS No.: 101960-35-4
M. Wt: 173.21 g/mol
InChI Key: FHDGTRBLQCQCNZ-UHFFFAOYSA-N
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Description

6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene is a spiro compound characterized by a unique bicyclic structure that includes both an oxygen and a nitrogen atom within its ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene typically involves the cyclization of appropriate precursors. One common method involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the spiro compound through a Corey–Chaykovsky reaction . Another approach includes the photochemical reaction of olefins with carbenes, leading to the formation of the spiro structure via a [1 + 2] cycloaddition .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of spiro compound synthesis can be applied. These methods often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spiro structure, potentially leading to ring-opening or other structural changes.

    Substitution: The spiro compound can undergo substitution reactions, where one or more atoms in the ring system are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene is unique due to its specific combination of oxygen and nitrogen atoms within the spiro ring system. This structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

101960-35-4

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

6-phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene

InChI

InChI=1S/C11H11NO/c1-2-4-9(5-3-1)10-8-11(6-7-11)13-12-10/h1-5H,6-8H2

InChI Key

FHDGTRBLQCQCNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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